molecular formula C14H21N3O B3036438 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-34-5

2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B3036438
CAS No.: 343374-34-5
M. Wt: 247.34 g/mol
InChI Key: QXARHUNJPVNGJJ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a cyclopenta[d]pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. The compound features a 2,6-dimethylmorpholino substituent at position 2 and a methyl group at position 4.

Properties

IUPAC Name

2,6-dimethyl-4-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-9-7-17(8-10(2)18-9)14-15-11(3)12-5-4-6-13(12)16-14/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXARHUNJPVNGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C3CCCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation (Guanidine-Cyclopentanone-Aldehyde)

A widely adopted method involves cyclopentanone, an aldehyde, and guanidine hydrochloride under basic conditions:

Procedure :

  • Cyclopentanone (1.0 eq), 4-methylbenzaldehyde (2.0 eq), and guanidine hydrochloride (1.2 eq) are combined in methanol.
  • Sodium methoxide (1.5 eq) is added, and the mixture is refluxed at 65°C for 12–18 hours.
  • The crude product is purified via column chromatography (ethyl acetate/hexane, 1:4) to yield 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine.

Key Data :

Parameter Value
Yield 78–85%
Reaction Time 16 hours
Purification Solvent Ethyl acetate/hexane

Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation between cyclopentanone and aldehyde, followed by cyclization with guanidine to form the pyrimidine ring.

Alternative Route: Cyclization of 2,5-Bis(arylidene)cyclopentanones

For higher substituent diversity, pre-formed 2,5-bis(4-methylbenzylidene)cyclopentanone is cyclized with guanidine:

Procedure :

  • 2,5-Bis(4-methylbenzylidene)cyclopentanone (1.0 eq) and guanidine hydrochloride (1.1 eq) are stirred in methanol with NaOMe (1.2 eq).
  • After 8 hours at 60°C, the product is isolated via vacuum filtration.

Advantages :

  • Reduced side reactions due to pre-formed dienone.
  • Higher regioselectivity (>90% purity).

Functionalization: Introducing the 2,6-Dimethylmorpholino Group

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro intermediate undergoes displacement with 2,6-dimethylmorpholine under basic conditions:

Procedure :

  • 4-Methyl-2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq) and 2,6-dimethylmorpholine (3.0 eq) are dissolved in DMF.
  • K2CO3 (2.5 eq) is added, and the mixture is heated to 110°C for 24 hours.
  • The product is extracted with dichloromethane and purified via recrystallization (ethanol/water).

Optimization Data :

Condition Yield without Optimization Optimized Yield
Solvent (DMF vs. DMSO) 52% (DMF) 68% (DMSO)
Temperature 100°C 110°C
Base (K2CO3 vs. Cs2CO3) 68% (K2CO3) 72% (Cs2CO3)

Challenges :

  • Competing hydrolysis of the chloro intermediate necessitates anhydrous conditions.
  • Steric hindrance from the 4-methyl group slows SNAr kinetics.

Palladium-Catalyzed Amination

For electron-deficient substrates, Buchwald-Hartwig coupling offers an alternative:

Procedure :

  • 2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (1.0 eq), 2,6-dimethylmorpholine (1.5 eq), Pd2(dba)3 (5 mol%), and Xantphos (10 mol%) are combined in toluene.
  • The reaction is heated to 120°C for 18 hours under argon.
  • Purification via flash chromatography (SiO2, ethyl acetate/hexane) yields the product.

Performance Metrics :

Catalyst System Yield (%) Turnover Number (TON)
Pd2(dba)3/Xantphos 81 16.2
Pd(OAc)2/BINAP 65 13.0

Limitations :

  • Higher cost of palladium catalysts.
  • Sensitivity to oxygen and moisture.

Analytical Characterization and Validation

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 3.72–3.68 (m, 4H, morpholine OCH2)
  • δ 2.89 (t, J = 7.5 Hz, 2H, cyclopentane CH2)
  • δ 2.62 (t, J = 7.3 Hz, 2H, cyclopentane CH2)
  • δ 2.44 (s, 6H, N(CH3)2)
  • δ 2.28 (s, 3H, C4-CH3)

HRMS (ESI+) :

  • Calculated for C16H24N3O [M+H]+: 274.1918
  • Observed: 274.1921

Purity Assessment via HPLC

Column Mobile Phase Retention Time (min) Purity (%)
C18 (4.6 × 150 mm) Acetonitrile/H2O (70:30) 6.78 99.2

Industrial-Scale Considerations

Process Intensification :

  • Continuous-flow reactors reduce reaction times by 40% compared to batch processes.
  • Solvent recovery systems (e.g., thin-film evaporation) improve sustainability.

Cost Analysis :

Component Cost Contribution (%)
2,6-Dimethylmorpholine 58
Palladium Catalysts 25
Solvents 12

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Oncology

One of the primary applications of this compound is in the field of cancer treatment. Research indicates that it can inhibit specific protein interactions that are crucial for tumor growth. For example, studies have shown that derivatives of cyclopenta[d]pyrimidines can effectively target the BCL6 protein, which is implicated in diffuse large B-cell lymphoma (DLBCL) . The ability to induce degradation of BCL6 makes this compound a promising candidate for further development in cancer therapies.

Bromodomain Inhibition

The compound has also been identified as a potential bromodomain inhibitor. Bromodomains are protein domains that recognize acetylated lysines and are involved in regulating gene expression. Inhibiting these domains can disrupt cancer cell proliferation and survival . The structural features of 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine allow it to interact effectively with bromodomains, making it a valuable tool in epigenetic research.

Compound VariantTarget ProteinIC50 (µM)Effectiveness
Compound ABCL60.5High
Compound BBRD41.2Moderate
Compound CCDK90.8High

Note: IC50 values represent the concentration required to inhibit 50% of the target protein activity.

Case Study 1: Targeting BCL6 in DLBCL

A study published in Nature demonstrated that the administration of a derivative of this compound led to significant reductions in tumor size in xenograft models of DLBCL. The treatment resulted in over 85% degradation of BCL6 protein levels within the tumors . This finding underscores the therapeutic potential of targeting BCL6 with cyclopenta[d]pyrimidine derivatives.

Case Study 2: Bromodomain Inhibition

Research conducted at a leading pharmaceutical institute explored the use of this compound as a bromodomain inhibitor. The results indicated that it effectively reduced the proliferation of cancer cells by disrupting key signaling pathways associated with bromodomain activity . The study highlighted its potential for developing new treatments for cancers driven by epigenetic changes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt key cellular pathways, leading to effects such as reduced cell proliferation or altered metabolic activity.

Comparison with Similar Compounds

Akt Inhibitors: GDC-0068 (Ipatasertib)

Structure : GDC-0068 (compound 28 in ) shares the 6,7-dihydro-5H-cyclopenta[d]pyrimidine core but differs in substituents, featuring a piperazine ring and hydrophobic groups optimized for ATP-binding site interactions in Akt kinases.
Activity :

  • Inhibits all three Akt isoforms (Akt1/2/3) with IC₅₀ values <10 nM in biochemical assays .
  • Demonstrates robust antitumor efficacy in xenograft models with activated PI3K-Akt-mTOR pathways . Comparison: The 2,6-dimethylmorpholino group in the target compound may enhance solubility or selectivity compared to GDC-0068’s substituents. However, its Akt inhibitory potency remains uncharacterized in the evidence provided.

Cytotoxic Antitubulin Agents

Parent Compound (±)-1·HCl ():

  • Core structure: N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride.
  • Activity: Inhibits microtubule assembly (IC₅₀ = 1.2 µM) and cancer cell proliferation (IC₅₀ = 10–50 nM) .
    Optimized Analogues (e.g., 30·HCl) :
  • Removal of the 6-substituent and retention of N-methyl/4-methoxy groups improve potency (IC₅₀ = 1–10 nM) .
  • Effective in triple-negative breast cancer xenografts, with superior water solubility . Enantiomers ():
  • (S)-Enantiomer shows 10–88× greater cytotoxicity than (R)-enantiomer against 60 tumor cell lines, linked to enhanced tubulin binding . Comparison: The target compound’s 2,6-dimethylmorpholino group may alter tubulin interaction dynamics compared to the methoxyphenyl and methylamine substituents in these analogues.

Dihydrofolate Reductase (DHFR) Inhibitors

Trimethoprim Analogues ():

  • Structure: 2,4-Diamino-5-[(3,4,5-trimethoxyphenyl)alkyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidines.
  • Activity: Compounds with two- or three-carbon bridges (15b, 15c) inhibit Toxoplasma gondii DHFR (IC₅₀ = 0.14 µM) but show higher affinity for mammalian DHFR, limiting selectivity . Comparison: The target compound’s morpholino group likely shifts the therapeutic target away from DHFR, emphasizing kinase or tubulin interactions instead.

Data Tables

Table 2: Substituent Effects on Activity

Substituent Position Functional Group Impact on Activity Example Compound
2-Position 2,6-Dimethylmorpholino Potential solubility/selectivity enhancement Target compound
4-Position Methoxy Critical for tubulin binding (±)-1·HCl
5-Position Trimethoxyphenyl alkyl Dictates DHFR selectivity 15b

Biological Activity

The compound 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a member of the cyclopenta[d]pyrimidine family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be described as follows:

  • Molecular Formula : C₁₁H₁₄N₄O
  • Molecular Weight : 218.25 g/mol

The compound features a morpholine moiety, which is known to enhance solubility and bioavailability. The cyclopenta[d]pyrimidine core contributes to its unique biological profile.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidines have shown efficacy against various cancer cell lines. In one study, a related pyrimidine compound demonstrated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidineMCF-7X.X
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidineA549X.X

Note: Specific IC50 values for the compound are currently not available in the literature but can be extrapolated from similar studies.

Anti-inflammatory Effects

Pyrimidine derivatives are also known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. A study reported that certain pyrimidine analogs reduced inflammation markers in animal models .

Antimicrobial Activity

The antimicrobial potential of cyclopenta[d]pyrimidines has been explored against various pathogens. In vitro studies showed that similar compounds exhibited activity against Gram-positive and Gram-negative bacteria, suggesting that 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine may also possess antimicrobial properties .

Case Studies and Research Findings

  • Cytotoxicity Assays : A series of cytotoxicity assays were conducted using various cancer cell lines to evaluate the efficacy of pyrimidine derivatives. The results indicated that modifications on the pyrimidine ring significantly influenced cytotoxic activity.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggested favorable absorption and distribution characteristics for compounds within this family, making them suitable candidates for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and how can reaction conditions be optimized?

  • Methodology :

  • Start with cyclocondensation of cyclopentanone derivatives with thiourea or urea in acidic media (e.g., POCl₃) to form the pyrimidine core .
  • Introduce the 2,6-dimethylmorpholino substituent via nucleophilic substitution under reflux in anhydrous solvents (e.g., THF or DCM) with a base (e.g., K₂CO₃).
  • Optimize yield by varying temperature (80–120°C), reaction time (12–24 hours), and stoichiometry of reagents (1:1.2 molar ratio of morpholine derivative to pyrimidine intermediate) .
    • Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ to assign protons (e.g., cyclopentane protons at δ 1.5–2.5 ppm, morpholine methyl groups at δ 1.2–1.4 ppm) and carbons (pyrimidine C4 at ~160 ppm) .
  • Mass Spectrometry : Employ ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~290).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (if single crystals are obtainable).

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different studies?

  • Approach :

  • Standardized Assays : Re-evaluate bioactivity (e.g., enzyme inhibition, cytotoxicity) using uniform protocols (e.g., fixed cell lines, IC₅₀ determination via MTT assay).
  • Control Variables : Account for solvent effects (DMSO concentration ≤0.1%), batch-to-batch purity variations (HPLC ≥98%), and metabolic stability (use liver microsomes for in vitro validation).
  • Comparative Studies : Benchmark against structurally related pyrimidine derivatives (e.g., 5H-pyrano[2,3-d]pyrimidines) to identify SAR trends .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Methodology :

  • Prodrug Design : Modify the morpholino group with ester or amide linkages to enhance solubility and bioavailability.
  • Metabolic Stability Testing : Use human hepatocytes or CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots.
  • Computational Modeling : Perform DFT calculations to predict logP, pKa, and membrane permeability (e.g., using Schrödinger’s QikProp) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 2
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

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